

Unveiling the Structure of 1-Ethynyladamantane: A Comparative Guide to Validation Techniques

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Compound of Interest

Compound Name: 1-Ethynyladamantane

Cat. No.: B1297099

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While a definitive single-crystal X-ray crystallographic study of **1-ethynyladamantane** is not publicly available, its molecular structure is well-established through a combination of spectroscopic analysis and computational modeling. This guide provides a comparative overview of the experimental and theoretical data used to validate the structure of this important building block in medicinal chemistry and materials science.

The rigid, three-dimensional framework of the adamantane cage, combined with the linear ethynyl substituent, makes **1-ethynyladamantane** a valuable synthon for the development of novel therapeutics and advanced materials. Accurate structural validation is paramount for understanding its reactivity and designing new applications. This guide details the spectroscopic and computational methods employed for its characterization, offering insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Structural Validation Data

The structural integrity of **1-ethynyladamantane** is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and theoretical computations. Each technique provides unique insights into the molecule's connectivity and geometry.

Validation Method	Key Parameters	Observed/Calculated Values for 1-Ethynyladamantane	Interpretation
¹ H NMR Spectroscopy	Chemical Shift (δ) in ppm	2.08 (1H, s, ≡CH), 1.94 (3H, m, adamantane-H), 1.87 (6H, m, adamantane-H ₂), 1.67 (6H, m, adamantane-H ₂)[1]	The distinct singlet at 2.08 ppm confirms the presence of the acetylenic proton. The complex multiplets between 1.67 and 1.94 ppm are characteristic of the adamantane cage protons, and their integration corresponds to the expected number of protons in each environment.
¹³ C NMR Spectroscopy	Chemical Shift (δ) in ppm	93.1 (≡C-), 66.6 (≡CH), 42.7, 36.3, 29.4, 27.9 (adamantane-C)[1]	The signals at 93.1 and 66.6 ppm are indicative of the two sp-hybridized carbons of the ethynyl group. The remaining four signals correspond to the four distinct carbon environments within the adamantane cage, confirming its high symmetry.
Mass Spectrometry	Mass-to-charge ratio (m/z)	Calculated (M ⁺): 160.1252, Measured: 160.0990[1]	The measured molecular ion peak corresponds to the calculated molecular weight of C ₁₂ H ₁₆ ,

confirming the elemental composition of 1-ethynyladamantane.

Computational Chemistry

Method: B3LYP/6-31+G(d)

Structural parameters and energies have been calculated for ethynyl-adamantanes. [\[2\]](#)

Computational models provide theoretical bond lengths, angles, and energies that are consistent with the expected geometry of a stable 1-ethynyladamantane molecule. These calculations can also predict spectroscopic features that correlate with experimental data.

Experimental Protocols

Synthesis of **1-Ethynyladamantane**:

A common route to **1-ethynyladamantane** involves the reaction of 1-bromoadamantane with vinyl bromide in the presence of aluminum bromide to form a 2,2-dibromoethyl derivative. This intermediate is then dehydrobrominated in situ using a strong base like potassium t-butoxide to yield the final product.[\[3\]](#)

Detailed Synthetic Procedure:[\[4\]](#)

- A solution of 1-bromoadamantane (45 g, 0.17 mol) in vinyl bromide (60 ml) is cooled to -65°C.
- Aluminum bromide (10 g) is added portionwise over 2 hours.
- The reaction mixture is then poured onto ice (500 g), neutralized with 10% aqueous sodium carbonate solution, and extracted with methylene chloride (3 x 100 ml).

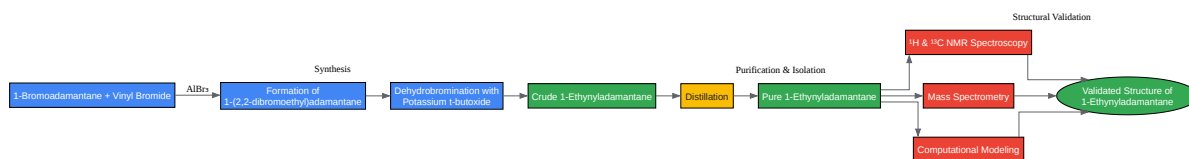
- The combined organic extracts are dried over magnesium sulfate and evaporated to yield an oil containing 1-(2,2-dibromoethyl)adamantane.
- This oil is dissolved in triglyme (100 ml), and potassium t-butoxide (38 g, 0.34 mol) is added.
- The mixture is heated at 160°C for 3 hours.
- After cooling, the mixture is diluted with water (300 ml) and extracted with hexane (3 x 100 ml).
- The combined hexane extracts are dried over magnesium sulfate and distilled to give **1-ethynyladamantane**.

Spectroscopic Characterization:

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent.[\[1\]](#)
- Mass Spectrometry: Mass spectra can be obtained using a gas chromatograph with an electron ionization (GC-EI) source in positive ion mode.[\[1\]](#)

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of **1-ethynyladamantane** using the described methods.



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Caption: Workflow for the synthesis and structural validation of **1-ethynyladamantane**.

In conclusion, while X-ray crystallography provides the most definitive solid-state structure of a molecule, a combination of spectroscopic techniques and computational methods offers a robust and reliable validation of the molecular structure of **1-ethynyladamantane**. The convergence of data from NMR, mass spectrometry, and theoretical calculations provides a high degree of confidence in its structural assignment, enabling its continued use in scientific research and development.

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